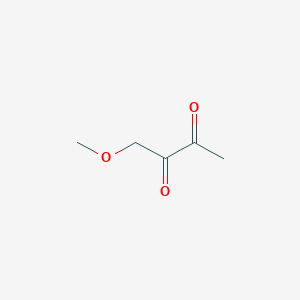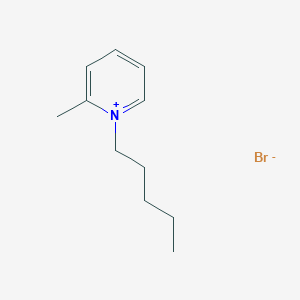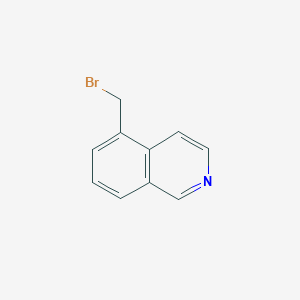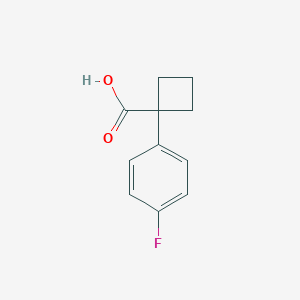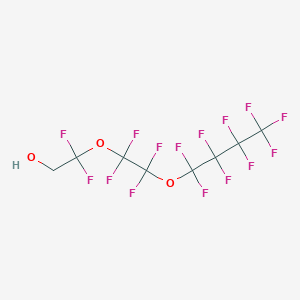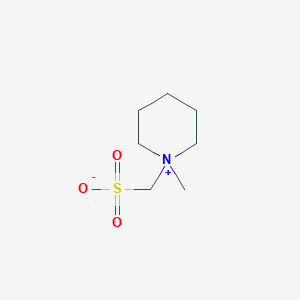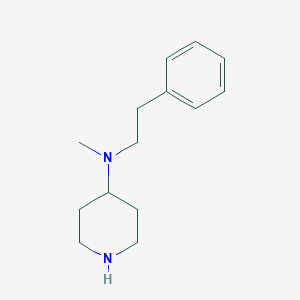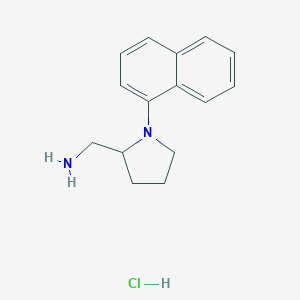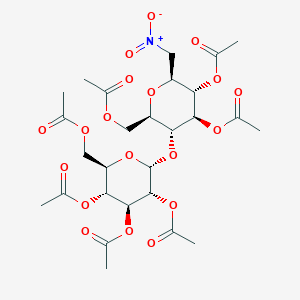
Maltosylnitromethane heptaacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maltosylnitromethane heptaacetate (MNHA) is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. MNHA is a derivative of nitromethane, which is a colorless, oily liquid with a strong odor. MNHA is a white crystalline powder that is soluble in organic solvents like acetone and chloroform but insoluble in water.
Applications De Recherche Scientifique
Maltosylnitromethane heptaacetate has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, Maltosylnitromethane heptaacetate has been shown to have anti-inflammatory and anti-cancer properties. Maltosylnitromethane heptaacetate has also been studied as a potential drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, Maltosylnitromethane heptaacetate has been studied as a potential plant growth regulator and insecticide. In materials science, Maltosylnitromethane heptaacetate has been studied as a potential precursor for the synthesis of novel materials.
Mécanisme D'action
The mechanism of action of Maltosylnitromethane heptaacetate is not fully understood, but it is believed to be related to its ability to generate reactive nitrogen species (RNS). RNS are known to play a role in various cellular processes, including cell signaling, gene expression, and immune response. Maltosylnitromethane heptaacetate may also interact with proteins and enzymes, leading to changes in their activity.
Biochemical and Physiological Effects:
Maltosylnitromethane heptaacetate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Maltosylnitromethane heptaacetate can inhibit the growth of cancer cells and reduce inflammation. Maltosylnitromethane heptaacetate has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In vivo studies have shown that Maltosylnitromethane heptaacetate can reduce tumor growth and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Maltosylnitromethane heptaacetate has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier and its potential as a drug delivery system. However, Maltosylnitromethane heptaacetate is also a highly reactive compound that requires careful handling and storage. Maltosylnitromethane heptaacetate is also relatively expensive and may not be readily available in some laboratories.
Orientations Futures
There are several future directions for research on Maltosylnitromethane heptaacetate. One area of interest is the development of Maltosylnitromethane heptaacetate-based drug delivery systems for the treatment of neurological diseases. Another area of interest is the use of Maltosylnitromethane heptaacetate as a plant growth regulator and insecticide in agriculture. Further research is also needed to fully understand the mechanism of action of Maltosylnitromethane heptaacetate and its potential applications in materials science.
Méthodes De Synthèse
Maltosylnitromethane heptaacetate can be synthesized by reacting maltose with nitromethane in the presence of acetic anhydride. The reaction results in the formation of Maltosylnitromethane heptaacetate heptaacetate. The synthesis of Maltosylnitromethane heptaacetate is a multi-step process that requires careful control of reaction conditions to obtain a high yield and purity.
Propriétés
Numéro CAS |
154274-86-9 |
|---|---|
Nom du produit |
Maltosylnitromethane heptaacetate |
Formule moléculaire |
C27H37NO19 |
Poids moléculaire |
679.6 g/mol |
Nom IUPAC |
[(2R,3R,4S,5S,6S)-4,5-diacetyloxy-6-(nitromethyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C27H37NO19/c1-11(29)38-9-19-23(24(42-15(5)33)21(40-13(3)31)18(45-19)8-28(36)37)47-27-26(44-17(7)35)25(43-16(6)34)22(41-14(4)32)20(46-27)10-39-12(2)30/h18-27H,8-10H2,1-7H3/t18-,19+,20+,21-,22+,23+,24+,25-,26+,27+/m0/s1 |
Clé InChI |
PGFUYCIEEUFFDC-RERAHPKXSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)C[N+](=O)[O-])OC(=O)C)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)C[N+](=O)[O-])OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)C[N+](=O)[O-])OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Synonymes |
maltosylnitromethane heptaacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



